molecular formula C9H12BrNO B13606961 3-(2-Bromophenoxy)propan-1-amine

3-(2-Bromophenoxy)propan-1-amine

Cat. No.: B13606961
M. Wt: 230.10 g/mol
InChI Key: SXYBHRKTQYBUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenoxy)propan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a brominated derivative of phenoxypropanamine and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)propan-1-amine typically involves the reaction of 2-bromophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are common to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)propan-1-amine
  • 3-(2-Chlorophenoxy)propan-1-amine
  • 3-(2-Fluorophenoxy)propan-1-amine

Uniqueness

3-(2-Bromophenoxy)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

3-(2-bromophenoxy)propan-1-amine

InChI

InChI=1S/C9H12BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2

InChI Key

SXYBHRKTQYBUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.